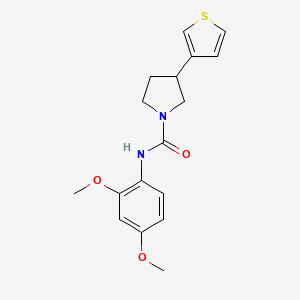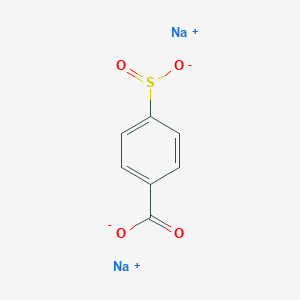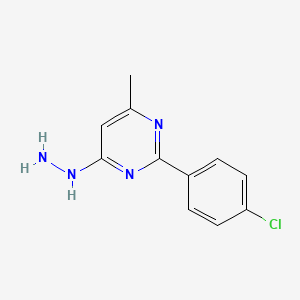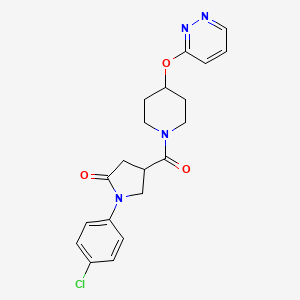
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that is involved in pain regulation, mood, and appetite. URB597 has shown potential in treating pain, anxiety, and addiction, and has been the subject of extensive scientific research.
Mechanism of Action
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide works by inhibiting FAAH, which is responsible for breaking down anandamide. By blocking FAAH, N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide increases the levels of anandamide in the brain, which can lead to a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
The increased levels of anandamide resulting from N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide administration have been shown to produce a variety of effects. These include pain relief, reduced anxiety, improved mood, and reduced drug-seeking behavior in addiction models. N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has also been shown to have anti-inflammatory effects and may have potential in treating inflammatory conditions such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide is that it is a selective inhibitor of FAAH, meaning that it does not affect other enzymes or receptors in the brain. This makes it a useful tool for studying the role of anandamide in various physiological and behavioral processes. However, N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has a short half-life and must be administered frequently to maintain its effects. It also has limited solubility in water, which can make dosing and administration challenging.
Future Directions
There are several potential future directions for N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide research. One area of interest is in developing more potent and selective FAAH inhibitors that can be administered less frequently and have fewer side effects. Another area of interest is in exploring the potential of N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide and other FAAH inhibitors in treating inflammatory conditions such as arthritis. Additionally, N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide and other FAAH inhibitors may have potential in treating other conditions such as depression and post-traumatic stress disorder.
Synthesis Methods
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid, followed by reduction and cyclization to form the pyrrolidine ring. The resulting compound is then acylated with 3-aminopiperidine to form N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to increase levels of anandamide in the brain, which can lead to pain relief, reduced anxiety, and improved mood. N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide has also been investigated for its potential in treating addiction, as it can reduce the rewarding effects of drugs such as cocaine and heroin.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-thiophen-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-21-14-3-4-15(16(9-14)22-2)18-17(20)19-7-5-12(10-19)13-6-8-23-11-13/h3-4,6,8-9,11-12H,5,7,10H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCFTVRIRHHEEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCC(C2)C3=CSC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-3-(thiophen-3-yl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7,9-trimethyl-1-phenethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2384545.png)
![(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2384548.png)
![4-butoxy-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2384553.png)
![4-iodo-N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}benzenesulfonamide](/img/structure/B2384554.png)
![N-(3-methoxyphenyl)-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2384556.png)


![3-{3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3-oxopropyl}-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2384561.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2384562.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[4-ethoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2384564.png)
![[2-[(2-Chlorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2384565.png)
